molecular formula C19H19Cl2N3OS2 B2388819 (2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 955740-97-3

(2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2388819
CAS No.: 955740-97-3
M. Wt: 440.4
InChI Key: HCFQHPLPJORJFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of 3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized either by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry .

Scientific Research Applications

Antimicrobial Activity

A study on the synthesis of new pyridine derivatives, including compounds structurally related to (2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, showed variable and modest antimicrobial activity against bacteria and fungi. This research suggests potential for these compounds in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Spectral Characterization and DFT Studies

Another study focused on the synthesis, spectral characterization, and density functional theory (DFT) studies of novel compounds similar to the given chemical structure. These compounds were evaluated for their antibacterial activity, highlighting the use of these chemicals in the development of new antimicrobial agents (Shahana & Yardily, 2020).

Properties

IUPAC Name

(2,5-dichlorothiophen-3-yl)-[4-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3OS2/c1-11(2)12-4-3-5-14-16(12)22-19(26-14)24-8-6-23(7-9-24)18(25)13-10-15(20)27-17(13)21/h3-5,10-11H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFQHPLPJORJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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